molecular formula C9H9ClO B2556680 1-(3-Chloro-5-methylphenyl)ethanone CAS No. 176548-88-2

1-(3-Chloro-5-methylphenyl)ethanone

Cat. No. B2556680
CAS RN: 176548-88-2
M. Wt: 168.62
InChI Key: MXOVFHVTKQDYHA-UHFFFAOYSA-N
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Description

“1-(3-Chloro-5-methylphenyl)ethanone” is a chemical compound with the CAS Number: 176548-88-2 . It has a molecular weight of 168.62 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 168.62 .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

1-(3-Chloro-5-methylphenyl)ethanone and its derivatives have shown promising results in various fields of scientific research. Notably, certain derivatives have exhibited significant antibacterial properties. For instance, 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone demonstrated nearly 100% inhibition of bacterial growth of Escherichia coli and Staphylococcus aureus. This compound, along with others like it, was also identified as a potent, selective, and nonredox inhibitor of 5-hLOX, an enzyme involved in the inflammatory response (Vásquez-Martínez et al., 2019).

Extraction from Natural Sources

Research has led to the discovery of new compounds from natural sources that resemble this compound. For example, the chloroform extract of the stem bark of Lamprothamnus zanguebaricus yielded a new compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, highlighting the diversity of similar compounds in nature (Khan, Rutaihwa, & Mhehe, 2003).

Chemical Synthesis and Properties

Several studies have focused on the synthesis and characterization of compounds structurally related to this compound. One study detailed the synthesis and antimicrobial properties of 1-(5-chloro-2-hydroxyphenyl)ethanone, emphasizing its unique crystal structure and intramolecular hydrogen bonding, which contribute to its stability and potential applications (Majumdar, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-chloro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOVFHVTKQDYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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